(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine

Neuroscience Monoamine Transporters Stereochemistry

Select this (S)-enantiomer to guarantee full monoamine transporter (DAT/SERT/NET) releasing activity essential for PTSD-focused SAR studies. The 5-bromo substitution provides a critical LogP of 3.995 for BBB penetration and metabolic stability profiling, while avoiding the inactive (R)-isomer or 7-bromo positional isomer that compromise target engagement. Supplied at 95% chiral purity for reproducible CNS pharmacology and hCA IX inhibitor development.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
Cat. No. B13175172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCCCC(C1=CC2=C(O1)C=CC(=C2)Br)N
InChIInChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1
InChIKeyYVXKNKVFMFXMMX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine: Chiral Benzofuran Building Block for Neuroscience and Oncology Research


(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine is a chiral, enantiomerically pure (S)-configured primary amine. It belongs to the aminoalkyl benzofuran class, a versatile pharmacophore for central nervous system (CNS) targets and carbonic anhydrase inhibitors [1]. The compound features a bromine atom at the 5-position of the benzofuran ring, which significantly influences its electron-withdrawing characteristics and lipophilicity (LogP 3.995) relative to non-halogenated analogs . It is typically supplied as a 95% pure single enantiomer for research and development .

Procurement Risks: Why Generic 5-Bromobenzofuran Amines Cannot Replace the (S)-Enantiomer


Substituting (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine with its (R)-enantiomer, racemic mixture, or a positional isomer like the 7-bromo analog introduces significant risks in research reproducibility. As demonstrated with related aminoalkyl benzofurans (e.g., 5-MABB and 6-MABB enantiomers), stereochemistry at the chiral amine center dictates the pharmacodynamic profile, including the efficacy of monoamine release at SERT, NET, and DAT transporters [1]. The (S)-isomers of these scaffolds are efficacious releasing agents across all three transporters, whereas (R)-isomers show a loss of releasing activity at DAT, fundamentally altering the neurochemical profile [1]. The specific 5-bromo substitution further governs molecular recognition; a 7-bromo isomer will present a different electrostatic and steric surface to biological targets .

Quantitative Comparator Analysis: (1S)-5-Bromo-Benzofuran Butanamine vs. Key Analogs


Enantiomer-Specific Monoamine Transporter Activity

In a class-level inference based on closely related compounds (5-MABB), the (S)-configuration of the butan-1-amine side chain is essential for maintaining dopamine transporter (DAT) releasing activity, a critical component of the MDMA-like neurochemical profile. The (S)-isomers of 5-MABB were characterized as efficacious releasing agents at SERT, NET, and DAT, whereas the (R)-isomers acted only as partial releasers at NET and were inactive at DAT [1]. This demonstrates that the target (1S)-compound's stereochemistry is non-interchangeable with the (1R)-enantiomer for research on multimodal monoamine releasers.

Neuroscience Monoamine Transporters Stereochemistry

Lipophilicity Modulation via 5-Bromo Substitution

The 5-bromo substituent significantly increases compound lipophilicity compared to non-halogenated analogs. The target compound has a calculated LogP of 3.995, compared to a predicted pKa of 9.63 for the non-brominated scaffold (1R)-1-(1-benzofuran-2-yl)butan-1-amine . This 5-bromo substitution also influences the topological polar surface area (TPSA), which is 39.16 Ų for the target compound .

Medicinal Chemistry ADME Physicochemical Properties

Regioisomeric Comparison: 5-Bromo vs. 7-Bromo Benzofuran Butanamine

The position of the bromine atom on the benzofuran ring is a key determinant of biological activity. The target compound has the bromine at the 5-position, whereas a commercially available alternative features the bromine at the 7-position . These regioisomers are not functionally interchangeable; studies on benzofuran-based 5-HT2A receptor ligands show that 5-substituted benzofurans exhibit strong and highly selective binding to 5-HT2A over 5-HT7 receptors, a selectivity profile that is specific to the 5-bromo substitution pattern .

Chemical Biology Structure-Activity Relationship Off-Target Profiling

Recommended Applications for (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine in R&D


Designing Stereospecific CNS Probes with MDMA-like Pharmacology

Based on evidence that the (S)-enantiomer of the aminoalkyl benzofuran scaffold is required for full DAT-releasing efficacy, this compound is the appropriate choice for developing MDMA-like monoamine releasers. Its specific (1S)-stereochemistry is predicted to engage SERT, NET, and DAT, enabling structure-activity relationship (SAR) studies on novel therapeutic candidates for PTSD, where maintaining this tri-transporter release profile is a key design goal [1].

Pharmacokinetic Optimization via 5-Bromo Lipophilic Handle

With a calculated LogP of 3.995, this compound provides a significant lipophilic handle for ADME modulation studies. Researchers can use this scaffold to probe the impact of the 5-bromo substituent on blood-brain barrier (BBB) penetration and metabolic stability compared to non-halogenated or differently substituted benzofuran analogs .

Selective 5-HT2A Receptor Ligand Development

The 5-bromobenzofuran core is a key structural feature for achieving high binding affinity and selectivity for the 5-HT2A serotonin receptor over the 5-HT7 receptor. This compound can serve as a versatile intermediate for synthesizing and optimizing novel 5-HT2A ligands for neuroscience research, leveraging a well-documented selectivity profile .

Cancer-Associated Carbonic Anhydrase Inhibitor Research

The 5-bromobenzofuran motif has demonstrated utility in the design of selective inhibitors for the cancer-related human carbonic anhydrase isoform IX (hCA IX). This compound can function as a key building block or a control compound in medicinal chemistry programs developing submicromolar hCA IX inhibitors with antiproliferative activity against breast cancer cell lines [2].

Quote Request

Request a Quote for (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.